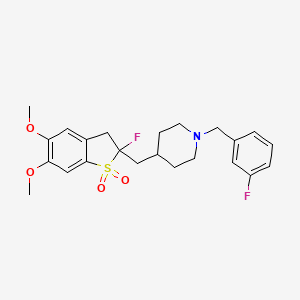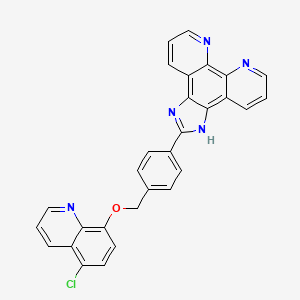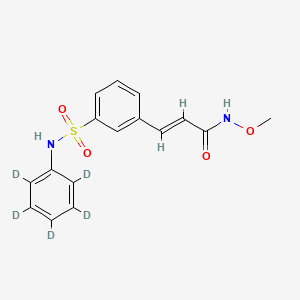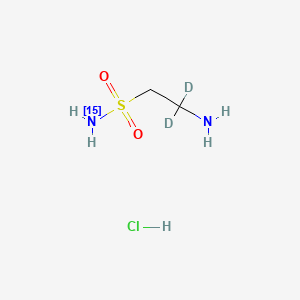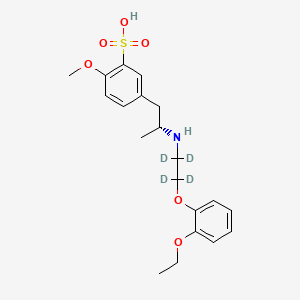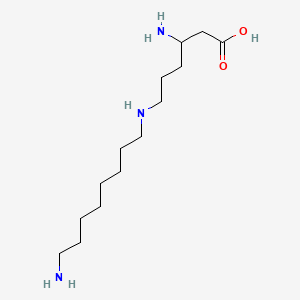
Elongation factor P-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elongation factor P-IN-1 is a compound that plays a crucial role in the translation process of protein synthesis. It is a translation elongation factor that helps alleviate ribosome pausing during the translation of specific sequences, including consecutive proline residues . This compound is essential for maintaining the efficiency and accuracy of protein synthesis in cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of elongation factor P-IN-1 involves several steps, including the preparation of the core structure and the addition of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced techniques such as chromatography and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Elongation factor P-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties and functionality .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired modification, but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include modified versions of this compound with enhanced stability, solubility, and bioactivity .
Wissenschaftliche Forschungsanwendungen
Elongation factor P-IN-1 has a wide range of applications in scientific research, including:
Wirkmechanismus
Elongation factor P-IN-1 exerts its effects by binding to the ribosome and facilitating the formation of peptide bonds during translation elongation. It helps alleviate ribosome pausing by interacting with specific sequences in the mRNA, such as consecutive proline residues . This interaction ensures the smooth progression of the translation process and prevents stalling .
Vergleich Mit ähnlichen Verbindungen
Elongation factor P: A homologous compound that also plays a role in translation elongation.
Eukaryotic initiation factor 5A: A similar compound found in eukaryotes that performs a similar function in protein synthesis.
Uniqueness: Elongation factor P-IN-1 is unique due to its specific interaction with proline-rich sequences and its ability to alleviate ribosome pausing more effectively than other similar compounds . This makes it a valuable tool for studying and manipulating protein synthesis in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H31N3O2 |
|---|---|
Molekulargewicht |
273.41 g/mol |
IUPAC-Name |
3-amino-6-(8-aminooctylamino)hexanoic acid |
InChI |
InChI=1S/C14H31N3O2/c15-9-5-3-1-2-4-6-10-17-11-7-8-13(16)12-14(18)19/h13,17H,1-12,15-16H2,(H,18,19) |
InChI-Schlüssel |
KBFRZRWEBBFGTL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCNCCCC(CC(=O)O)N)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)
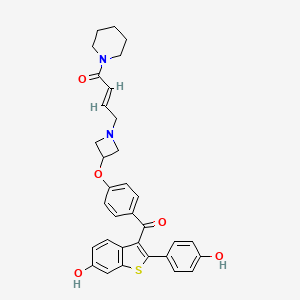

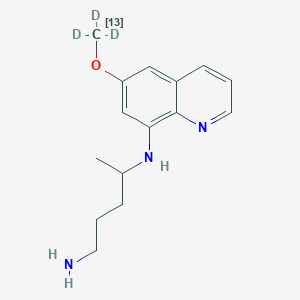
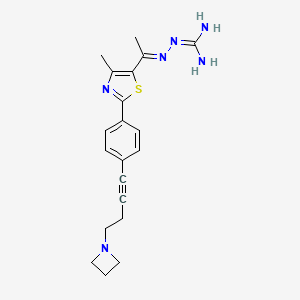
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
